molecular formula C32H27N5O3S2 B2673068 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE CAS No. 690961-91-2

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE

Cat. No.: B2673068
CAS No.: 690961-91-2
M. Wt: 593.72
InChI Key: WLADZASJPPOBOP-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a thiadiazole ring, and multiple aromatic groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves several steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via cyclization reactions, often using sulfur-containing reagents.

    Coupling Reactions: The final compound is formed by coupling the pyridine and thiadiazole rings with the aromatic groups through nucleophilic substitution or other coupling reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

Compared to these compounds, 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE is unique due to its combination of a pyridine ring, a thiadiazole ring, and multiple aromatic groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O3S2/c1-19-10-11-23(14-20(19)2)26-16-24(22-12-13-27(39-3)28(15-22)40-4)25(17-33)31(34-26)41-18-29(38)35-32-36-30(42-37-32)21-8-6-5-7-9-21/h5-16H,18H2,1-4H3,(H,35,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLADZASJPPOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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